molecular formula C11H21NO B1451008 4-Cyclohexyl-4-Piperidinol CAS No. 273378-21-5

4-Cyclohexyl-4-Piperidinol

Cat. No. B1451008
M. Wt: 183.29 g/mol
InChI Key: AWNUCKUARQPKNM-UHFFFAOYSA-N
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Description

4-Cyclohexyl-4-Piperidinol is a chemical compound with the molecular formula C11H21NO and a molecular weight of 183.29 . It is also known by the synonyms 4-cyclohexylpiperidin-4-ol .


Synthesis Analysis

Piperidine derivatives, including 4-Cyclohexyl-4-Piperidinol, are significant synthetic fragments for designing drugs . The synthesis of piperidine derivatives involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives . A series of 4-Cyclohexyl-4-Piperidinol derivatives were synthesized and characterized by physical and spectral methods .


Molecular Structure Analysis

The molecular structure of 4-Cyclohexyl-4-Piperidinol consists of a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Cyclohexyl-4-Piperidinol include a molecular weight of 183.29 . More specific properties such as melting point, boiling point, and density were not found in the search results.

Future Directions

Piperidines, including 4-Cyclohexyl-4-Piperidinol, play a significant role in the pharmaceutical industry, with their derivatives present in more than twenty classes of pharmaceuticals . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research may focus on improving the synthesis methods and exploring the pharmacological applications of 4-Cyclohexyl-4-Piperidinol and its derivatives.

properties

IUPAC Name

4-cyclohexylpiperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO/c13-11(6-8-12-9-7-11)10-4-2-1-3-5-10/h10,12-13H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWNUCKUARQPKNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2(CCNCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Cyclohexyl-4-Piperidinol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
LEO BERGER, A ZIERING, J LEE - The Journal of Organic …, 1947 - ACS Publications
… not be hydrogenated to the l-alkyl-4-cyclohexyl-4piperidinol esters, in this case reduction occurs … The 4-cyclohexyl-4-piperidinol esters were the most active compounds in this series. …
Number of citations: 22 pubs.acs.org
N OH - thevespiary.org
… The 4-cyclohexyl-4-piperidinol esters were the most active compounds in this series. Some members of this series are several times as active as Demerol. 4. …
Number of citations: 4 www.thevespiary.org

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